molecular formula C11H14N2O3S B5753335 4-[allyl(methylsulfonyl)amino]benzamide

4-[allyl(methylsulfonyl)amino]benzamide

Cat. No.: B5753335
M. Wt: 254.31 g/mol
InChI Key: XDKNWSNGENIFOS-UHFFFAOYSA-N
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Description

4-[Allyl(methylsulfonyl)amino]benzamide (C₁₄H₂₀N₂O₄S) is a sulfonamide derivative featuring a benzamide backbone substituted with an allyl(methylsulfonyl)amino group. This compound belongs to a class of molecules where the sulfonamide moiety is critical for biological activity, often influencing enzyme inhibition or receptor modulation. Its synthesis likely involves coupling 4-aminobenzamide with allyl methylsulfonyl precursors, akin to methods described for related benzamides .

Properties

IUPAC Name

4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-8-13(17(2,15)16)10-6-4-9(5-7-10)11(12)14/h3-7H,1,8H2,2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKNWSNGENIFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name Molecular Formula Key Substituents Biological Activity
4-[allyl(methylsulfonyl)amino]benzamide C₁₄H₂₀N₂O₄S Allyl(methylsulfonyl)amino, benzamide Potential γ-secretase inhibition
N-allyl-N-benzyl-4-methylbenzenesulfonamide C₁₇H₁₉NO₂S Benzyl, methyl, allyl Alzheimer’s research (γ-secretase inhibition)
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide C₁₄H₁₀Cl₂INO₃S Chlorine, iodine, methylsulfonyl Anticancer intermediate
4-((thiophen-2-yl-methylene)amino)benzamides Varies Thiophene-methyleneamino Not specified (antimicrobial?)
N-(aminoalkyl)-substituted aryl-4-(methylsulfonylamino)benzamides Varies Aminoalkyl, methylsulfonyl Antiarrhythmic agents

Key Observations :

  • Sulfonamide vs.
  • Halogen vs. Allyl Substituents : The iodine and chlorine substituents in 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide confer steric bulk and electronic effects, contrasting with the smaller, flexible allyl group in the target compound.

Physicochemical Properties

  • Solubility : Thiazole-substituted sulfonamides (e.g., Nl-4-Thiazolyl-2-ylidenesulfanilamide) exhibit lower aqueous solubility due to heterocyclic hydrophobicity , whereas the allyl group in the target compound may improve lipid membrane permeability.
  • Hydrogen Bonding : Methylsulfonyl and amide groups in analogues form robust intermolecular interactions (e.g., N–H⋯O dimers ), which could stabilize the target compound in crystalline or bound states.

Q & A

Q. Answer :

  • Molecular Docking : Utilize X-ray crystallographic data of target proteins (e.g., BTK kinase PDB: 4OTR) to model binding interactions. The methylsulfonyl group may form hydrogen bonds with catalytic lysine residues .
  • SAR Studies : Modify substituents (e.g., replacing allyl with propargyl groups) to assess impact on potency. For example, bulkier groups may enhance selectivity for kinase targets .
  • Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and determine whether inhibition is competitive or allosteric .

How should researchers design experiments to assess the pharmacokinetic (PK) profile of this compound?

Q. Answer :

  • In Vitro ADME :
    • Metabolic Stability : Incubate with liver microsomes to measure half-life (t1/2) and identify cytochrome P450 isoforms involved in metabolism .
    • Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction, critical for correlating in vitro activity with in vivo efficacy .
  • In Vivo Studies :
    • Administer via intravenous/oral routes in rodent models to calculate bioavailability (F%) and clearance rates. The allyl group may improve solubility but reduce metabolic stability .

What strategies are effective for optimizing the selectivity of this compound against off-target proteins?

Q. Answer :

  • Proteome-Wide Screening : Use affinity chromatography coupled with mass spectrometry to identify off-target binding partners. For example, sulfonamide-containing compounds often interact with carbonic anhydrases .
  • Covalent Modification : Introduce electrophilic groups (e.g., acrylamides) to enable irreversible binding to cysteine residues in the target protein, reducing off-target effects .
  • Cryo-EM Analysis : Resolve compound-target complexes at near-atomic resolution to guide steric modifications that prevent binding to non-target proteins .

How can computational methods enhance the design of derivatives with improved potency?

Q. Answer :

  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications, prioritizing derivatives with predicted lower binding energies .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to identify pharmacophores critical for efficacy. For example, the methylsulfonyl group’s electronegativity is key for hydrogen bonding .
  • MD Simulations : Simulate ligand-protein dynamics over 100+ ns to identify flexible regions in the binding pocket that can accommodate bulkier substituents .

What analytical techniques are essential for characterizing structural and electronic properties?

Q. Answer :

  • X-Ray Crystallography : Determine bond lengths/angles (e.g., S=O bond at 1.43 Å confirms sulfonyl group geometry) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in crystal packing) .
  • NMR Spectroscopy : Assign signals using 2D COSY/HSQC (e.g., allyl protons at δ 5.2–5.8 ppm; methylsulfonyl at δ 3.1 ppm) .
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic attack sites .

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